2-Methoxy-5-(trifluoromethyl)pyridin-4-amine
Description
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine is a pyridine derivative featuring a methoxy group (-OCH₃) at position 2, a trifluoromethyl (-CF₃) group at position 5, and an amino (-NH₂) group at position 3. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability. The methoxy group contributes to solubility and modulates electronic effects, while the amino group serves as a reactive site for further derivatization.
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2O/c1-13-6-2-5(11)4(3-12-6)7(8,9)10/h2-3H,1H3,(H2,11,12) |
InChI Key |
CAERJXSKJVSYQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoro-5-(trifluoromethyl)pyridine with methanol in the presence of a base, such as sodium hydride, to form the methoxy derivative . Another approach involves the use of 2-chloro-5-(trifluoromethyl)pyridine, which reacts with sodium methoxide to yield the desired product .
Industrial Production Methods
Industrial production of 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) can be used in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyridine carboxylic acid derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The closest analogs of 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine are positional isomers and substituted pyridines with variations in substituent placement or functional groups. Key examples from literature include:
| Compound Name | CAS Number | Similarity Score | Substituent Positions |
|---|---|---|---|
| 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine | 1227603-09-9 | 0.93 | Methoxy (3), CF₃ (5), NH₂ (2) |
| 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine | 1227571-99-4 | 0.76 | Methoxy (4), CF₃ (5), NH₂ (2) |
| 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine | 1227581-88-5 | 0.82 | Methoxy (3), CF₃ (4), NH₂ (2) |
| N-Methyl-5-(trifluoromethyl)pyridin-2-amine | 937602-15-8 | 0.72 | N-Me (2), CF₃ (5), NH₂ (2) |
Key Observations :
- Positional Isomerism: The highest similarity (0.93) is observed with 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (A654013), which differs only in the methoxy and amino group positions .
- Functional Group Variations : Replacing the methoxy group with an N-methyl group (A508950) reduces polarity and may impact solubility .
Physicochemical Properties
- Melting Points : Pyridine derivatives with trifluoromethyl groups often exhibit higher melting points due to increased molecular weight and crystal packing efficiency. For example, a related pyrimidine compound (N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) has a melting point of 469–471 K .
- Solubility : Methoxy groups generally enhance solubility in polar solvents, while trifluoromethyl groups reduce it. This balance is critical for pharmacokinetic properties.
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